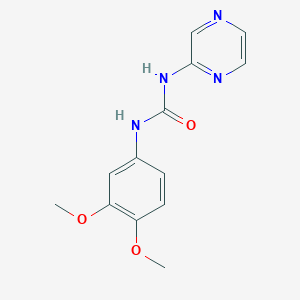![molecular formula C18H19ClN2O3S B10966905 1-(2-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10966905.png)
1-(2-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a pyrrolidinylcarbonyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Introduction of the Pyrrolidinylcarbonyl Group: The next step involves the reaction of the chlorophenyl intermediate with a pyrrolidine derivative under specific conditions to form the pyrrolidinylcarbonyl group.
Formation of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2-pyridinyl)methanone: This compound shares the chlorophenyl group but has a different functional group attached to the phenyl ring.
(2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone: This compound has a similar structure but includes a piperazine ring instead of a pyrrolidine ring.
Uniqueness
(2-CHLOROPHENYL)-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]METHANESULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C18H19ClN2O3S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-6-2-1-5-15(17)13-25(23,24)20-16-9-7-14(8-10-16)18(22)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-13H2 |
InChI Key |
BYUAFMVKVJAQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


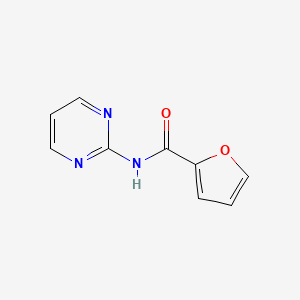
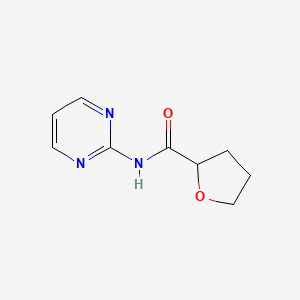
![1-(2-chlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10966832.png)

![3-fluoro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10966844.png)

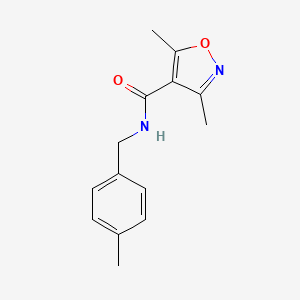
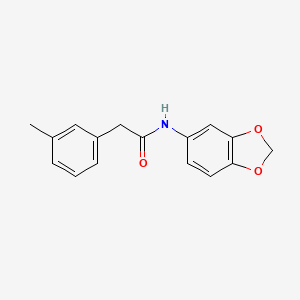
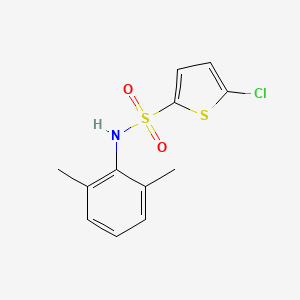
![N-(2,3-dimethylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966889.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10966908.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10966910.png)
